Hydrophobicity Differential: LogP Comparison with Linear and Shorter Branched Analogs
The calculated LogP value for 2-(2-methylbutyl)-1H-benzo[d]imidazole is 3.52 . This represents a quantifiable increase in lipophilicity compared to the 2-butyl analog (2-butyl-1H-benzimidazole), which has reported LogP values ranging from 2.97 (ChemAxon) to 3.63 (ALOGPS) [1]. The branched C5 alkyl chain of the target compound occupies a distinct hydrophobic space versus the linear butyl analog (MW 174.24 g/mol) [2], with implications for membrane permeability and protein binding in biological assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.52 |
| Comparator Or Baseline | 2-Butyl-1H-benzimidazole (LogP 2.97–3.63) |
| Quantified Difference | Target compound LogP falls within upper range of butyl analog values; represents ~0.5 LogP unit increase over ChemAxon estimate for butyl derivative |
| Conditions | Calculated LogP values from chemical database records; target compound data from ChemSrc; comparator data from HMDB/FooDB |
Why This Matters
LogP differences of ~0.5 units significantly alter compound partitioning in biological membranes and can shift apparent potency in cell-based assays, making the branched C5 compound distinct from linear butyl analogs for lipophilicity-driven applications.
- [1] FooDB / HMDB. Showing Compound 2-Butyl-1H-benzimidazole (FDB011890 / HMDB0033755). LogP: 3.63 (ALOGPS), 2.97 (ChemAxon). View Source
- [2] Mol-Instincts. 2-Isobutyl-1H-benzimidazole. Molecular Weight: 174.24226 g/mol. CAS 5851-45-6. View Source
